molecular formula C10H15NO5 B14061279 allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate

allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate

Katalognummer: B14061279
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: JSFRNUHSBARPHY-JAVCKPHESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, medicinal chemistry, and as protecting groups for amines. This specific compound features an allyl group and a tetrahydrofuran ring, making it a versatile intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of an allyl carbamate with an ethoxy-substituted tetrahydrofuran derivative. The reaction typically requires a catalyst, such as palladium or iridium, and is carried out under mild conditions to ensure high yield and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of green chemistry principles, such as employing carbon dioxide as a reagent, can also be integrated into the production process to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their function. The allyl group can undergo metabolic transformations, resulting in the release of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate is unique due to its combination of an allyl group and a tetrahydrofuran ring, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .

Eigenschaften

Molekularformel

C10H15NO5

Molekulargewicht

229.23 g/mol

IUPAC-Name

prop-2-enyl N-[(3S)-2-ethoxy-5-oxooxolan-3-yl]carbamate

InChI

InChI=1S/C10H15NO5/c1-3-5-15-10(13)11-7-6-8(12)16-9(7)14-4-2/h3,7,9H,1,4-6H2,2H3,(H,11,13)/t7-,9?/m0/s1

InChI-Schlüssel

JSFRNUHSBARPHY-JAVCKPHESA-N

Isomerische SMILES

CCOC1[C@H](CC(=O)O1)NC(=O)OCC=C

Kanonische SMILES

CCOC1C(CC(=O)O1)NC(=O)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.